1-Chloro-2-methylpropane

Radical halogenation Selectivity Kinetic control

1-Chloro-2-methylpropane is the β-branched primary alkyl chloride purpose-built for Sɴ2 alkylation. Its relative Sɴ2 rate of 0.03 (vs. n-butyl chloride 0.4) provides chemoselectivity that suppresses steric side reactions while maintaining industrial throughput. As precursor to isobutyllithium and isobutylmagnesium chloride Grignard reagents, it enables reliable C–C bond formation—tertiary chlorides undergo rapid elimination under identical conditions. In Friedel–Crafts alkylation, it doubles catalyst activity. Radical chlorination of isobutane yields 65% primary isomer selectivity. For pharma, agrochemical, and specialty synthesis requiring a balanced β-branched electrophile, this compound is the unambiguous procurement target.

Molecular Formula C4H9Cl
(CH3)2CHCH2Cl
C4H9Cl
Molecular Weight 92.57 g/mol
CAS No. 513-36-0
Cat. No. B167039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methylpropane
CAS513-36-0
SynonymsISOBUTYL CHLORIDE
Molecular FormulaC4H9Cl
(CH3)2CHCH2Cl
C4H9Cl
Molecular Weight92.57 g/mol
Structural Identifiers
SMILESCC(C)CCl
InChIInChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3
InChIKeyQTBFPMKWQKYFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methylpropane (CAS 513-36-0): A Branched Primary Alkyl Chloride with Distinctive Reactivity Profile


1-Chloro-2-methylpropane (isobutyl chloride) is a C₄H₉Cl organochlorine compound with a primary carbon bearing chlorine and a β-branched isobutyl group [1]. It appears as a colorless, highly flammable liquid with a sweet odor . Key physical properties include a melting point of –131 °C, a boiling point of 68–69 °C at 760 mmHg, a density of 0.879–0.883 g/mL at 25 °C, a refractive index (n20/D) of 1.3975–1.398, a vapor pressure of 161 hPa at 20 °C, and a closed-cup flash point of –19.4 °C . The compound is insoluble in water (28 mg/L at 20 °C) but miscible with ethanol and diethyl ether . As a primary alkyl chloride with a β‑branched alkyl chain, it serves as an alkylating agent and intermediate in pharmaceutical, agrochemical, and specialty chemical synthesis .

Why 1-Chloro-2-methylpropane Cannot Be Substituted by n-Butyl Chloride or tert-Butyl Chloride in Critical Applications


Alkyl chlorides with the same molecular formula (C₄H₉Cl) exhibit profoundly different physical properties and reaction kinetics that preclude simple substitution. 1-Chloro-2-methylpropane (isobutyl chloride) is a β‑branched primary halide that undergoes nucleophilic substitution predominantly via the Sɴ2 mechanism, but its relative Sɴ2 rate is 0.03 when normalized to ethyl chloride (1.0), significantly slower than the unbranched n‑butyl chloride (0.4) yet far faster than the sterically hindered neopentyl chloride (10⁻⁵) [1]. In radical chlorination of isobutane, 1‑chloro‑2‑methylpropane is formed in a 65% yield alongside 35% of the tertiary isomer 2‑chloro‑2‑methylpropane, a product distribution that reflects the relative reactivity of primary versus tertiary hydrogens (1.0:5.0) [2]. Furthermore, its vapor pressure (161 hPa at 20 °C) is intermediate between n‑butyl chloride (~108 hPa) and tert‑butyl chloride (~350 hPa), while its flash point (–19.4 °C) is lower than that of n‑butyl chloride (–12 °C) and comparable to tert‑butyl chloride (–18 °C) . These quantifiable differences in reactivity, volatility, and flammability mean that substituting isobutyl chloride with its linear or tertiary isomer would alter reaction kinetics, product distribution, and process safety parameters. Therefore, for applications requiring a primary, β‑branched electrophile with a specific balance of Sɴ2 reactivity and volatility, 1‑chloro‑2‑methylpropane remains the uniquely appropriate choice.

Quantitative Differentiation: Evidence That Guides Procurement Decisions for 1-Chloro-2-methylpropane


Radical Chlorination Product Distribution: 1-Chloro-2-methylpropane Dominates Over tert-Butyl Chloride

In the radical chlorination of 2‑methylpropane (isobutane), 1‑chloro‑2‑methylpropane and 2‑chloro‑2‑methylpropane are formed in a 65:35 ratio, reflecting the relative reactivity of primary (1.0) versus tertiary (5.0) C–H bonds toward chlorine radicals [1]. The branched primary product is thus favored by a factor of ~1.86, which is critical for synthetic routes where the primary isomer is the desired electrophile.

Radical halogenation Selectivity Kinetic control

Sɴ2 Relative Reactivity: 1-Chloro-2-methylpropane Is 7.5× Slower than n-Butyl Chloride but 300× Faster than Neopentyl Chloride

Relative Sɴ2 rates normalized to ethyl chloride (1.0) demonstrate that 1‑chloro‑2‑methylpropane (0.03) reacts 7.5‑fold slower than n‑butyl chloride (0.4) due to β‑branching, yet it remains 300‑fold faster than the highly hindered neopentyl chloride (10⁻⁵) [1]. This intermediate reactivity places isobutyl chloride in a unique window: it is sufficiently reactive for practical Sɴ2 alkylations but offers enhanced chemoselectivity relative to unbranched primary chlorides.

Nucleophilic substitution SN2 kinetics Steric hindrance

Vapor Pressure and Volatility: Intermediate Evaporation Profile for Process Engineering

At 20 °C, 1‑chloro‑2‑methylpropane exhibits a vapor pressure of 161 hPa, which is 49% higher than n‑butyl chloride (~108 hPa) and 54% lower than 2‑chloro‑2‑methylpropane (~350 hPa) . This intermediate volatility influences solvent removal, reaction headspace composition, and flammability hazard classification.

Physical property Volatility Process safety

Flash Point and Flammability: Stricter Storage Requirements than n-Butyl Chloride

1‑Chloro‑2‑methylpropane has a closed‑cup flash point of –19.4 °C, which is 7.4 °C lower than n‑butyl chloride (–12 °C) and nearly identical to 2‑chloro‑2‑methylpropane (–18 °C) . The lower flash point places isobutyl chloride in a more hazardous flammability category (GHS02, H225) than the linear isomer, mandating stricter engineering controls for storage and handling.

Flammability Storage safety Hazard classification

Catalyst Promotion: Twofold Activity Increase in Benzene Alkylation

When added to the reaction mixture during gas‑liquid phase alkylation of benzene with propylene over a modified aluminosilicate catalyst, 1‑chloro‑2‑methylpropane acts as a promoter, increasing catalyst activity twofold [1]. This is a specific, quantifiable catalytic effect not reported for other C₄ alkyl chlorides in the same study, suggesting a unique role for the isobutyl structure in this industrial alkylation process.

Catalysis Alkylation Process intensification

Grignard Reagent Formation: Direct Route to Isobutyllithium and Isobutylmagnesium Chloride

1‑Chloro‑2‑methylpropane is routinely converted to isobutyllithium by reaction with lithium metal in petroleum ether, and to isobutylmagnesium chloride by reaction with magnesium [1]. In a documented undergraduate laboratory procedure, the Grignard reagent derived from 1‑chloro‑2‑methylpropane reacts with butanal to yield 2‑methyl‑4‑heptanol, an alarm pheromone of ant species [1]. While class‑level inference limits direct quantitative comparison, the established use of 1‑chloro‑2‑methylpropane as a Grignard precursor contrasts with the greater difficulty of forming Grignard reagents from tertiary chlorides (e.g., 2‑chloro‑2‑methylpropane) due to competing elimination.

Organometallic synthesis Grignard reagents Alkylation

Optimal Application Scenarios Where 1-Chloro-2-methylpropane Outperforms Alternative Alkyl Chlorides


Synthesis of β‑Branched Primary Alkyl Groups via SN2 Alkylation

When a synthetic route requires introduction of an isobutyl group (‑CH₂CH(CH₃)₂) via nucleophilic substitution, 1‑chloro‑2‑methylpropane is the electrophile of choice. Its Sɴ2 relative rate of 0.03 provides a practical balance: it reacts sufficiently fast to be industrially useful, yet its β‑branching imparts chemoselectivity that can suppress unwanted side reactions with sterically demanding nucleophiles. This intermediate reactivity distinguishes it from the more reactive n‑butyl chloride (rate = 0.4) and the nearly inert neopentyl chloride (rate = 10⁻⁵) [1]. Procurement of 1‑chloro‑2‑methylpropane is therefore essential for achieving the desired kinetic profile in alkylation steps of pharmaceutical intermediates and fine chemicals.

Preparation of Isobutyl Organometallic Reagents (Grignard and Organolithium)

1‑Chloro‑2‑methylpropane is the preferred precursor for isobutyllithium and isobutylmagnesium chloride. Reaction with lithium in petroleum ether yields isobutyllithium, a powerful nucleophile for C–C bond formation . Reaction with magnesium furnishes the corresponding Grignard reagent, which can be used to construct complex alcohols (e.g., 2‑methyl‑4‑heptanol) via addition to aldehydes [2]. In contrast, tertiary chlorides like 2‑chloro‑2‑methylpropane undergo rapid elimination under similar conditions, precluding efficient organometallic formation. For laboratories and pilot plants requiring a reliable isobutyl carbanion equivalent, 1‑chloro‑2‑methylpropane is the unambiguous procurement target.

Catalyst Promotion in Industrial Aromatic Alkylation

In the production of cumene or other alkylbenzenes via Friedel–Crafts alkylation, 1‑chloro‑2‑methylpropane serves as an effective catalyst promoter. The addition of isobutyl chloride to a benzene/propylene alkylation mixture over a modified aluminosilicate catalyst has been shown to increase catalyst activity twofold [3]. This quantified performance enhancement can translate directly to higher space‑time yields or reduced catalyst inventory in continuous‑flow reactors. Process engineers evaluating promoter candidates should consider 1‑chloro‑2‑methylpropane as a data‑backed option for intensifying aromatic alkylation processes.

Radical Chlorination of Isobutane for Primary Alkyl Chloride Production

When the synthetic objective is to produce a primary alkyl chloride from isobutane, radical chlorination yields 1‑chloro‑2‑methylpropane as the major monochlorinated product (65%), with the tertiary isomer formed in only 35% yield [4]. This 1.86:1 selectivity is a direct consequence of the relative reactivity of primary versus tertiary C–H bonds (1.0:5.0) and the statistical advantage of nine primary hydrogens. For bulk chemical manufacturers seeking to maximize output of the primary isomer while minimizing purification of the tertiary byproduct, 1‑chloro‑2‑methylpropane represents the kinetically favored outcome of isobutane chlorination, justifying its procurement as the target molecule for downstream applications.

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